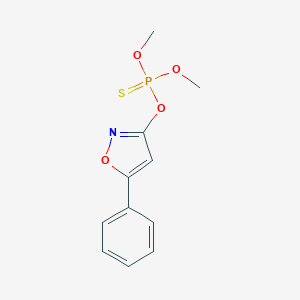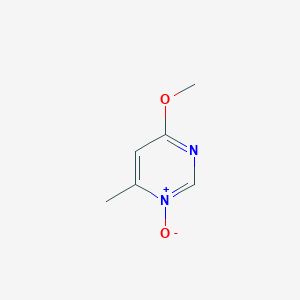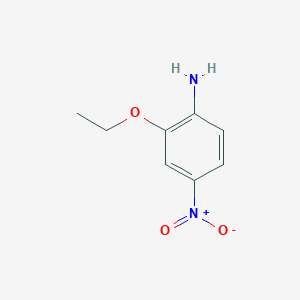
Dimex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimex is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is used as a tool in laboratory experiments to study the biochemical and physiological effects of various substances.
Wirkmechanismus
The mechanism of action of Dimex is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Biochemische Und Physiologische Effekte
Dimex has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in motivation and reward-seeking behavior. It has also been shown to have antidepressant effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimex in lab experiments is its ability to selectively activate dopamine receptors. This allows researchers to study the effects of dopamine on behavior and mood without the interference of other neurotransmitters. However, one limitation of using Dimex is that it may not accurately mimic the effects of natural dopamine release in the brain.
Zukünftige Richtungen
For research include the development of new compounds and the study of long-term effects.
Synthesemethoden
Dimex is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the nitrostyrene intermediate. The intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, Dimex.
Wissenschaftliche Forschungsanwendungen
Dimex is used as a tool in scientific research to study the biochemical and physiological effects of various substances. It is commonly used in the field of neuroscience to study the effects of drugs on the central nervous system. It is also used in the field of pharmacology to study the mechanisms of action of various drugs.
Eigenschaften
CAS-Nummer |
18853-26-4 |
|---|---|
Produktname |
Dimex |
Molekularformel |
C11H12NO4PS |
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
dimethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H12NO4PS/c1-13-17(18,14-2)16-11-8-10(15-12-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
JVHAISKAWIKKGT-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2 |
Kanonische SMILES |
COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
18853-26-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)





![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)


![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)

